molecular formula C21H28O2 B14792983 (10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14792983
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-GKKRWQMFSA-N
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Description

Dydrogesterone is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is widely used in various medical treatments, particularly in gynecology and obstetrics. Dydrogesterone is known for its high selectivity for progesterone receptors and its minimal side effects compared to other progestogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through a series of chemical reactions. The process involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization .

Industrial Production Methods: The industrial synthesis of dydrogesterone typically involves the following steps:

    Carbonyl Protection: Protecting the carbonyl group in progesterone.

    Bromination: Adding bromine to the protected compound.

    Debromination: Removing the bromine atoms.

    Photochemical Reactions: Using light to induce ring-opening and ring-closing reactions.

    Deprotection: Removing the protective groups.

    Double-Bond Isomerization: Isomerizing the double bonds to obtain dydrogesterone

Chemical Reactions Analysis

Types of Reactions: Dydrogesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is dydrogesterone itself, with intermediate compounds formed during the synthesis process .

Scientific Research Applications

Dydrogesterone has a wide range of applications in scientific research and medicine:

Mechanism of Action

Dydrogesterone exerts its effects by binding to progesterone receptors in the uterus. This binding regulates the growth and shedding of the uterine lining, making it effective in treating menstrual disorders and preventing miscarriages. Unlike other progestogens, dydrogesterone does not inhibit ovulation and has minimal androgenic or estrogenic effects .

Comparison with Similar Compounds

Uniqueness of Dydrogesterone: Dydrogesterone is unique due to its high selectivity for progesterone receptors and its minimal side effects. It does not exhibit significant androgenic, estrogenic, or glucocorticoid activities, making it a preferred choice for treating hormone-related conditions .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m1/s1

InChI Key

JGMOKGBVKVMRFX-GKKRWQMFSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

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